molecular formula C8H13N3 B1372317 3-(1H-pyrazol-5-yl)piperidine CAS No. 774479-26-4

3-(1H-pyrazol-5-yl)piperidine

Cat. No. B1372317
CAS RN: 774479-26-4
M. Wt: 151.21 g/mol
InChI Key: DZMZZFAVAYXTJD-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-5-yl)piperidine” is a compound with the CAS Number: 774479-26-4 . It has a molecular weight of 151.21 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The Inchi Code of “3-(1H-pyrazol-5-yl)piperidine” is 1S/C8H13N3/c1-2-7 (6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2, (H,10,11) .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

The pyrazole scaffold, including derivatives like 3-(1H-pyrazol-5-yl)piperidine, is extensively utilized in medicinal chemistry for drug discovery . These compounds are valued for their diverse pharmacological properties and have been incorporated into a variety of therapeutic agents. The pyrazole ring is often a core structure in molecules designed to interact with a range of biological targets, leading to potential treatments for diseases.

Agrochemistry: Pesticide Development

Pyrazole derivatives are also significant in agrochemistry, particularly in the development of pesticides . Their structural versatility allows for the synthesis of compounds with specific insecticidal properties. For example, certain pyrazole compounds have been synthesized for their activity against crop-damaging pests, contributing to enhanced agricultural productivity.

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole-based compounds like 3-(1H-pyrazol-5-yl)piperidine serve as ligands for metal complexes . These ligands can bind to metal ions, forming complexes with unique properties that are useful in catalysis, material science, and even as diagnostic agents in medical imaging.

Organometallic Chemistry: Catalyst Design

The pyrazole moiety is a crucial component in the design of organometallic catalysts . These catalysts are employed in various chemical reactions, including those used in pharmaceutical synthesis, where they can enhance reaction rates and selectivity, leading to more efficient and sustainable chemical processes.

Supramolecular Chemistry: Structural Analysis

Pyrazole derivatives are studied in supramolecular chemistry to understand their role in the formation of complex structures . Researchers investigate how small changes in the pyrazole structure can influence the overall supramolecular architecture, which is fundamental for the design of new materials with desired properties.

Pharmacological Research: Receptor Antagonists

In pharmacological research, pyrazole-containing compounds have been designed as receptor antagonists . These antagonists can selectively inhibit specific receptors in the body, which is a common strategy in the development of drugs for treating allergies, asthma, and other conditions related to receptor overactivity.

Safety and Hazards

While specific safety and hazards information for “3-(1H-pyrazol-5-yl)piperidine” was not found, it is generally recommended to handle similar compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-(1H-pyrazol-5-yl)piperidine” and its derivatives could have potential applications in the pharmaceutical industry in the future.

properties

IUPAC Name

3-(1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMZZFAVAYXTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

774479-26-4
Record name 3-(1H-pyrazol-5-yl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL round-bottom flask was charged with a solution of benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate (14 g, 46.61 mmol, 1.00 equiv, 95%) in dioxane (100 mL). To the mixture was added conc.HCl (60 mL, 36%). The resulting mixture was refluxed for 2 hours. The progress was monitored by TLC (DCM:MeOH=10:1). Upon completion, the resulting mixture was concentrated on a rotary evaporator. Then, pH was adjusted to 9 with saturated aqueous Na2CO3. The resulting mixture was then extracted with THF (8×200 mL). Combined organic layers were dried over anhydrous magnesium sulfate. After filtration and concentration on a rotary evaporator, the residue was purified by a silica gel column chromatography eluted with EtOAc/MeOH (10:1) affording 3-(1H-pyrazol-5-yl)piperidine as pale yellow oil (4 g, 54%). LCMS: [M+H]+: 152.1; 1H NMR (CDCl3) δ 7.47 (s, 1H), 6.05 (s, 1H), 3.16 (m, 1H), 3.11 (m, 2H), 2.99 (m, 1H), 2.76 (m, 1H), 2.57 (m, 2H), 1.95 (m, 1H), 1.56 (m, 1H), 1.46 (m, 2H).
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Synthesis routes and methods II

Procedure details

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